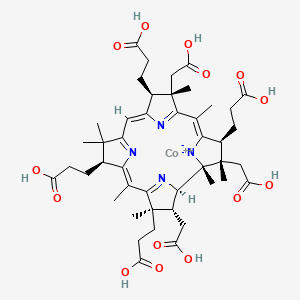

Cobyrinic acid

Descripción

Propiedades

Fórmula molecular |

C45H59CoN4O14+ |

|---|---|

Peso molecular |

938.9 g/mol |

Nombre IUPAC |

cobalt(2+);3-[(1R,2S,3S,4Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-21-id-8-yl]propanoic acid |

InChI |

InChI=1S/C45H60N4O14.Co/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H8,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+2/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |

Clave InChI |

ZRAQEEAQQLYOBK-OKJGWHJPSA-M |

SMILES isomérico |

C/C/1=C/2\[C@H]([C@]([C@@]([N-]2)([C@H]3[C@@H]([C@@](C(=N3)/C(=C\4/[C@H](C(C(=N4)/C=C\5/[C@H]([C@](C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)/C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2] |

SMILES canónico |

CC1=C2C(C(C([N-]2)(C3C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2] |

Sinónimos |

cobyrinic acid |

Origen del producto |

United States |

Foundational & Exploratory

Cobyrinic Acid: A Technical Guide to its Structure, Stereochemistry, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobyrinic acid, a vital intermediate in the biosynthesis of cobalamin (Vitamin B₁₂), is a complex macrocyclic molecule featuring a corrin (B1236194) ring system with a centrally chelated cobalt ion. Its intricate stereochemistry and multifaceted biosynthetic pathway have been the subject of extensive research. This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, supported by spectroscopic data. Furthermore, it delves into the detailed enzymatic steps of both the aerobic and anaerobic biosynthetic routes leading to its formation. Experimental protocols for the isolation of related corrinoids and detailed spectroscopic analysis are also presented to serve as a valuable resource for researchers in the field.

Structure and Stereochemistry of this compound

This compound is a cobalt-corrinoid heptacarboxylic acid that forms the core of all cobalamins.[1] Its structure is characterized by a reduced and more flexible macrocycle compared to the porphyrins found in heme and chlorophyll. The corrin ring consists of four pyrrole-like rings (A-D) linked by three methine bridges and a direct C1-C19 bond, a defining feature that distinguishes it from porphyrins. The central cobalt ion is typically in the +3 oxidation state.

The IUPAC name for this compound is cobalt(3+);3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(carboxymethyl)-7,12,17-tris(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid. This nomenclature precisely defines the stereochemistry at the nine chiral centers of the corrin ring. The peripheral side chains consist of four propionic acid and three acetic acid groups attached to the pyrrole (B145914) rings.

Key Stereochemical Features:

-

Corrin Ring Puckering: The reduced nature of the corrin macrocycle allows for a non-planar conformation, often described as a "puckered" structure.

-

Chiral Centers: The presence of nine stereocenters gives rise to a specific three-dimensional arrangement of the substituents, which is crucial for its biological activity.

-

Axial Ligands: The cobalt ion can coordinate to two axial ligands, one above ("upper" or β-face) and one below ("lower" or α-face) the corrin plane. In this compound, these positions are typically occupied by water or other solvent molecules.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₅H₅₉CoN₄O₁₄²⁺ |

| Monoisotopic Mass | 938.335971 Da |

| Molar Mass | 938.9 g/mol |

| CAS Number | 33593-50-9 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of corrinoids are complex due to the large number of protons and carbons in similar chemical environments. Two-dimensional NMR techniques are essential for the complete assignment of these spectra. The chemical shifts are sensitive to the axial ligands coordinated to the cobalt ion and the overall conformation of the corrin ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Heptamethyl Dicyanocobyrinate (Cobester) in CDCl₃. [2]

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | 176.8 |

| C2 | 3.03 | 53.9 |

| C2-CH₃ | 1.69 | 19.3 |

| C3 | 2.65 | 45.1 |

| C4 | 5.01 | 99.1 |

| C5 | 6.02 | 102.7 |

| C5-CH₃ | 2.01 | 17.8 |

| C6 | 3.32 | 41.2 |

| C7 | 2.75 | 55.4 |

| C7-CH₃ | 1.34 | 22.1 |

| C8 | 2.50, 2.85 | 44.5 |

| C10 | 6.51 | 104.2 |

| C12 | - | 58.1 |

| C12-CH₃ (α) | 1.41 | 27.9 |

| C12-CH₃ (β) | 1.45 | 29.5 |

| C13 | 3.01 | 50.1 |

| C14 | 4.88 | 95.8 |

| C15 | 6.95 | 107.5 |

| C15-CH₃ | 2.58 | 20.3 |

| C17 | 2.89 | 57.9 |

| C17-CH₃ | 1.83 | 21.4 |

| C18 | 3.08 | 59.3 |

| C19 | 3.75 | 61.2 |

| C20 | 5.89 | 93.8 |

Note: This table presents a selection of assigned chemical shifts for key positions. The full assignment is more extensive and can be found in the cited literature.

UV-Visible and Circular Dichroism Spectroscopy

The electronic absorption spectrum of this compound and other corrinoids is characterized by several broad bands in the UV-visible region. The most prominent of these is the γ-band, which is characteristic of the corrin macrocycle. The α- and β-bands are of lower intensity. The positions and intensities of these bands are influenced by the axial ligands and the oxidation state of the cobalt ion.

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the stereochemistry of chiral molecules like this compound. The CD spectrum provides information about the conformation of the corrin ring and can be used to monitor changes in the coordination environment of the cobalt ion.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that proceeds via two distinct pathways: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. Both pathways start from uroporphyrinogen III, the last common intermediate in the biosynthesis of all tetrapyrroles, including heme and chlorophyll.[3]

Aerobic Biosynthesis Pathway

The aerobic pathway is characterized by a late insertion of the cobalt ion. Molecular oxygen is required for the ring contraction step.

Key Enzymes and Intermediates in the Aerobic Pathway:

-

Uroporphyrinogen III is the starting point.

-

SUMT (S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase) , also known as CobA, catalyzes the methylation at C2 and C7 to yield Precorrin-2 .

-

CobI methylates Precorrin-2 at C20 to form Precorrin-3A .

-

CobG , a monooxygenase, hydroxylates C20 of Precorrin-3A, leading to lactone formation and yielding Precorrin-3B .

-

CobJ catalyzes the ring contraction and extrusion of the C20 and its attached methyl group as acetic acid, forming Precorrin-4 .

-

CobM methylates Precorrin-4 at C11 to produce Precorrin-5 .

-

CobF removes the acetyl group from C1 and decarboxylates the acetic acid side chain at C12, yielding Precorrin-6A .

-

CobK reduces the macrocycle to form Precorrin-6B .

-

CobL carries out three methylations at C17, C1, and C5 to produce Precorrin-8 .

-

CobH catalyzes a final ring contraction and isomerization to form Hydrogenobyrinic acid .

-

CobNST is a cobaltochelatase that inserts Co²⁺ into hydrogenobyrinic acid to form Cob(II)yrinic acid .

-

Cob(II)yrinic acid is then oxidized to Cob(I)yrinic acid , which is the final step before amidation.

Anaerobic Biosynthesis Pathway

The anaerobic pathway is distinguished by an early insertion of cobalt and does not require molecular oxygen for ring contraction.

Key Enzymes and Intermediates in the Anaerobic Pathway: [4][5]

-

Uroporphyrinogen III is the initial substrate.

-

CysG (or CobA in some organisms) methylates at C2 and C7 to form Precorrin-2 .

-

CbiK (a cobaltochelatase) inserts Co²⁺ into Precorrin-2 to yield Cobalt-precorrin-2 .

-

CbiL methylates at C20 to give Cobalt-precorrin-3 .

-

CbiH catalyzes the ring contraction to form Cobalt-precorrin-4 .

-

CbiF methylates at C11 to produce Cobalt-precorrin-5 .

-

CbiG reduces the macrocycle to form Cobalt-precorrin-6 .

-

CbiD is involved in the formation of Cobalt-precorrin-8 .

-

CbiJ and CbiT are involved in subsequent steps leading to This compound .

Experimental Protocols

Isolation of this compound Intermediates from Propionibacterium shermanii

Propionibacterium shermanii is a bacterium known to produce significant quantities of cobalamin and its precursors. The following is a generalized protocol for the isolation of corrinoids.

I. Materials and Reagents:

-

Propionibacterium shermanii culture

-

Glucose-peptone medium

-

Centrifuge and appropriate tubes

-

Cell disruption equipment (e.g., sonicator, French press)

-

Amberlite XAD-2 resin

-

Diethyl ether

-

Aqueous acetone (B3395972) solutions

-

Anion-exchange chromatography column (e.g., DEAE-cellulose)

-

HPLC system with a C18 column

-

Spectrophotometer

II. Protocol:

-

Cultivation: Grow P. shermanii in a glucose-peptone medium under appropriate conditions to promote corrinoid production. The addition of cobalt salts can enhance the yield of cobalt-containing intermediates.[6]

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a sonicator or French press.

-

Extraction of Corrinoids:

-

Adjust the pH of the cell lysate and centrifuge to remove cell debris.

-

Apply the supernatant to an Amberlite XAD-2 column.

-

Wash the column with water to remove hydrophilic impurities.

-

Elute the corrinoids with aqueous acetone.

-

-

Purification:

-

Concentrate the eluate and extract with diethyl ether to remove lipids.

-

Further purify the aqueous phase using anion-exchange chromatography, eluting with a salt gradient.

-

Perform final purification and separation of individual corrinoids by reverse-phase HPLC.

-

-

Characterization: Identify and quantify the isolated corrinoids using UV-Vis spectroscopy and mass spectrometry.

Conclusion

This compound stands as a cornerstone in the intricate world of tetrapyrrole biosynthesis, representing a significant branch point leading to the production of the essential cofactor, vitamin B₁₂. Its unique structural features and complex stereochemistry are a testament to the elegant solutions evolved in nature for the synthesis of complex biomolecules. A thorough understanding of its structure, stereochemistry, and the enzymatic machinery responsible for its synthesis is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers dedicated to unraveling the remaining mysteries of cobalamin biosynthesis and harnessing its potential for biotechnological applications.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Biosynthesis of vitamin B12: analysis of the 1H and 13C n.m.r. spectra of heptamethyl dicyanocobyrinate (cobester) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 4. Anaerobic synthesis of vitamin B12: characterization of the early steps in the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Conditions for porphyrin formation by propionic acid bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Cobyrinic Acid: A Cornerstone in Vitamin B12 Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12, or cobalamin, stands as one of the most structurally complex small molecules in nature, playing a vital role as a cofactor in essential metabolic pathways, including DNA synthesis and fatty acid metabolism. The journey to unraveling its intricate architecture and biosynthetic pathway is a story of scientific perseverance, ingenuity, and collaboration. At the heart of this saga lies the discovery and synthesis of cobyrinic acid, the de-nucleotided core of the vitamin B12 molecule. This technical guide provides a comprehensive overview of the landmark discoveries related to this compound, detailing the experimental approaches that paved the way for our current understanding of vitamin B12 synthesis.

The elucidation of the vitamin B12 structure was a monumental achievement, culminating in Dorothy Hodgkin's Nobel Prize-winning work using X-ray crystallography in 1956.[1][2] This structural revelation set the stage for one of the most ambitious undertakings in the history of organic chemistry: the total synthesis of vitamin B12. This epic endeavor, jointly pursued by the research groups of Robert Burns Woodward at Harvard University and Albert Eschenmoser at the Swiss Federal Institute of Technology (ETH), was triumphantly completed in 1972.[3][4] Concurrently, extensive research into the natural biosynthesis of vitamin B12 has unveiled a complex enzymatic cascade, with this compound emerging as a key intermediate. This guide will delve into both the chemical synthesis and the biosynthetic pathways leading to this crucial compound.

The Total Chemical Synthesis of Cobyric Acid: A Landmark Achievement

The total synthesis of cobyric acid, a close derivative of this compound, was the primary target of the Woodward and Eschenmoser collaboration, as its conversion to vitamin B12 had been previously established.[3] The endeavor was a testament to the power of synthetic organic chemistry, requiring the collective efforts of over 100 scientists for more than a decade.[3]

Key Experimental Strategies in the Woodward-Eschenmoser Synthesis

The synthesis was approached with a convergent strategy, involving the independent preparation of key fragments that were later assembled to form the corrin (B1236194) macrocycle. While the full, intricate details of the synthesis are beyond the scope of this guide, the following outlines the core principles and methodologies employed.

1. Synthesis of the A-D and B-C Ring Fragments: The complex corrin ring was dissected into two major components: the "western" half, comprising rings A and D, and the "eastern" half, containing rings B and C. The synthesis of these fragments involved numerous stereocontrolled reactions to establish the nine chiral centers of the cobyric acid molecule.[5] Key reactions included:

-

Diels-Alder Reactions: Utilized for the construction of six-membered ring precursors with controlled stereochemistry.[4]

-

Asymmetric Synthesis: Woodward's concept of "induced asymmetric synthesis" was pivotal, where existing chiral centers directed the formation of new stereocenters.[5]

2. Coupling of the Fragments and Macrocyclization: The crucial step of joining the A-D and B-C fragments to form the macrocycle was a significant challenge. Eschenmoser's group developed novel methods for this purpose, including the "sulfide contraction" method.[6] Two primary strategies for the final ring closure were pursued:

-

The A/B Ring Closure (Woodward): This approach involved forming the final bond between the A and B rings.

-

The A/D Photochemical Ring Closure (Eschenmoser): A photochemically induced reaction was employed to forge the direct link between the A and D rings.[3]

3. Post-Macrocyclization Modifications: Following the successful construction of the corrin ring, a series of reactions were necessary to introduce the correct peripheral substituents and functional groups, ultimately leading to the synthesis of cobyric acid.[7]

Experimental Workflow: A Generalized Approach to Fragment Synthesis and Coupling

The following diagram illustrates a generalized workflow for the synthesis and coupling of the corrin ring fragments, representative of the logic employed by the Woodward and Eschenmoser groups.

The Biosynthesis of this compound: Nature's Enzymatic Pathway

In contrast to the monumental effort of chemical synthesis, nature accomplishes the construction of this compound with remarkable efficiency through a series of enzyme-catalyzed reactions. The biosynthesis of this compound starts from the common tetrapyrrole precursor, uroporphyrinogen III.[8][9] Two major pathways have been identified in different microorganisms: the aerobic and anaerobic pathways, which primarily differ in their requirement for molecular oxygen and the timing of cobalt insertion.[10]

The Aerobic Biosynthetic Pathway

The aerobic pathway, studied extensively in Pseudomonas denitrificans, involves a series of methylations and an oxidative ring contraction.[5][11]

Key Enzymes and Intermediates:

-

Uroporphyrinogen III (Uro'gen III): The starting macrocycle.

-

CobA (S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase): Catalyzes the first two methylations at C2 and C7 to yield precorrin-2.

-

CobI (Precorrin-2 C20-methyltransferase): Adds a methyl group at C20, forming precorrin-3A.

-

CobG (Precorrin-3A monooxygenase): An oxygen-dependent enzyme that hydroxylates precorrin-3A at C20, leading to ring contraction and the formation of precorrin-4A.

-

CobJ (Precorrin-4A C17-methyltransferase): Adds a methyl group at C17.

-

Subsequent Methyltransferases (CobM, CobF, CobL): Catalyze the remaining methylations at C11, C1, C5, and C15.

-

CobK (Precorrin-6A reductase): Reduces the macrocycle.

-

CobH (Hydrogenobyrinic acid a,c-diamide synthase): Involved in the final steps to form hydrogenobyrinic acid a,c-diamide, a cobalt-free precursor.

-

CobNST (Cobaltochelatase): Inserts cobalt into the macrocycle.

The following diagram illustrates the aerobic biosynthetic pathway from uroporphyrinogen III to this compound.

The Anaerobic Biosynthetic Pathway

The anaerobic pathway, found in organisms such as Salmonella typhimurium and Propionibacterium shermanii, is characterized by the early insertion of cobalt into the macrocycle.[1][12]

Key Enzymes and Intermediates:

-

CysG (Uroporphyrinogen-III C-methyltransferase): Catalyzes the initial methylations to form precorrin-2.

-

CbiK (Sirohydrochlorin cobaltochelatase): Inserts cobalt into sirohydrochlorin (B1196429) (precorrin-2) to form cobalt-sirohydrochlorin.

-

CbiL, CbiH, CbiF, CbiG, CbiD, CbiJ, CbiT, CbiC: A series of enzymes that catalyze subsequent methylations, ring contraction, and other modifications of the cobalt-containing intermediates.

-

Cobalt-precorrin-3, -4, -5: Intermediates in the anaerobic pathway.

The following diagram illustrates the anaerobic biosynthetic pathway.

Experimental Protocols: Core Methodologies

While the full, detailed protocols from the original groundbreaking papers are extensive, this section outlines the principles behind key experimental procedures used in the study of this compound synthesis.

Purification and Characterization of Biosynthetic Enzymes

The study of the vitamin B12 biosynthetic pathway has heavily relied on the purification and characterization of the involved enzymes, primarily from recombinant E. coli strains overexpressing the genes from organisms like Pseudomonas denitrificans or Bacillus megaterium.[13]

A General Protocol for Enzyme Purification:

-

Cell Lysis: Bacterial cells overexpressing the target enzyme are harvested and lysed, typically using sonication or a French press, in a buffered solution containing protease inhibitors.

-

Centrifugation: The cell lysate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract.

-

Chromatography: The enzyme of interest is purified from the crude extract using a series of chromatographic techniques. Common methods include:

-

Ion-Exchange Chromatography: Separates proteins based on their net charge.

-

Affinity Chromatography: Utilizes a resin with a ligand that specifically binds to the target protein (e.g., a His-tag).

-

Size-Exclusion Chromatography: Separates proteins based on their size.

-

-

Purity Analysis: The purity of the enzyme at each stage is assessed by SDS-PAGE.

-

Activity Assays: The enzymatic activity is measured throughout the purification process to track the recovery of the active enzyme.

Enzyme Assays for Cobalamin Biosynthesis

Enzyme assays are crucial for identifying the function of each enzyme in the biosynthetic pathway and for determining their kinetic parameters.

Example: Assay for S-adenosyl-L-methionine:uroporphyrinogen III Methyltransferase (CobA)

-

Principle: The assay measures the incorporation of radiolabeled methyl groups from S-adenosyl-L-[methyl-14C]methionine (SAM) into uroporphyrinogen III to form precorrin-2.

-

Reaction Mixture: A typical reaction mixture contains:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

Uroporphyrinogen III (substrate)

-

S-adenosyl-L-[methyl-14C]methionine

-

Purified CobA enzyme

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

-

The reaction is stopped (e.g., by adding acid).

-

The product, [14C]-precorrin-2, is separated from the unreacted [14C]-SAM (e.g., by HPLC).

-

The amount of radioactivity incorporated into the product is quantified by liquid scintillation counting.

-

Isolation and Characterization of Intermediates

The instability of many of the intermediates in the vitamin B12 biosynthetic pathway has posed a significant challenge. The development of "enzyme-trap" approaches has been instrumental in isolating these labile compounds.[14]

Generalized Workflow for Intermediate Isolation:

-

Recombinant Strain Construction: An E. coli strain is engineered to express the enzymes of the biosynthetic pathway up to the point of the desired intermediate.

-

Cell Culture and Lysis: The recombinant strain is cultured, and a cell-free extract is prepared.

-

In Vitro Synthesis: The cell-free extract is incubated with the initial substrate (e.g., uroporphyrinogen III) and necessary cofactors (e.g., SAM).

-

Purification: The intermediate is purified from the reaction mixture, often using a combination of ion-exchange and reverse-phase HPLC.

-

Characterization: The structure of the isolated intermediate is determined using spectroscopic methods, primarily UV-Vis spectroscopy and high-field NMR spectroscopy.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound and its precursors.

Table 1: Yields in the Enzymatic Synthesis of this compound

| Conversion | Organism | Yield | Reference |

| Porphobilinogen to this compound | Propionibacterium shermanii | 7-12% | [15] |

Table 2: Kinetic Parameters of Selected Enzymes in Cobalamin Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Reference |

| This compound a,c-diamide synthase | Pseudomonas denitrificans | (CN,aq)this compound | 160 | [16] |

| Hydrogenobyrinic acid | 0.41 | [16] | ||

| L-Glutamine | 20.3 | [16] |

Table 3: Spectroscopic Data for Key Intermediates

| Intermediate | Technique | Key Data | Reference |

| Uroporphyrinogen III | 13C NMR | Predicted spectra available | [17] |

| Vitamin B12 | HPLC | λmax = 254, 361 nm | [7] |

Conclusion

The discovery and synthesis of this compound represent a pinnacle of achievement in both natural product chemistry and biochemistry. The total chemical synthesis by Woodward and Eschenmoser not only conquered one of the most complex molecular architectures ever attempted but also spurred the development of new synthetic methodologies and a deeper understanding of chemical reactivity. In parallel, the elucidation of the intricate aerobic and anaerobic biosynthetic pathways to this compound has provided a fascinating glimpse into nature's elegant enzymatic machinery. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore the fascinating world of vitamin B12 and to leverage this knowledge for future scientific advancements. The ongoing exploration of this complex molecule and its synthesis continues to inspire and challenge chemists and biologists alike.

References

- 1. Vitamin B12 total synthesis - Wikipedia [en.wikipedia.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. l-i-c.org [l-i-c.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Biosynthesis of vitamin B12 in Pseudomonas denitrificans: the biosynthetic sequence from precorrin-6y to precorrin-8x is catalyzed by the cobL gene product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 8. rothlab.ucdavis.edu [rothlab.ucdavis.edu]

- 9. Fermentative production of vitamin B12 by Propionibacterium shermanii and Pseudomonas denitrificans and its promising health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of cobalamin (vitamin B12): a bacterial conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genetics and enzymology of the B12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propionibacterium spp.—source of propionic acid, vitamin B12, and other metabolites important for the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cobalamin (vitamin B12) biosynthesis: functional characterization of the Bacillus megaterium cbi genes required to convert uroporphyrinogen III into this compound a,c-diamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and characterization of Cob(II)yrinic acid a,c-diamide reductase from Pseudomonas denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the cobalamin (vitamin B12) biosynthetic genes of Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and characterization of this compound a,c-diamide synthase from Pseudomonas denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human uroporphyrinogen III synthase: NMR-based mapping of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Cobyrinic Acid in Corrin Ring Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid stands as a pivotal intermediate in the intricate biosynthetic pathway of cobalamin (vitamin B12), a vital coenzyme in numerous metabolic processes. The formation of the unique corrin (B1236194) ring system, which chelates a central cobalt ion, is a complex process that diverges in aerobic and anaerobic microorganisms, yet converges at the synthesis of this key molecule. This technical guide provides an in-depth exploration of the role of this compound in corrin ring formation, detailing the enzymatic steps, experimental methodologies for studying the pathway, and quantitative data to support further research and development in this field.

The Biosynthetic Landscape: Aerobic vs. Anaerobic Pathways

The biosynthesis of the corrin ring from the universal tetrapyrrole precursor, uroporphyrinogen III, proceeds through two distinct routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.[1] While the initial and final stages of cobalamin synthesis share similarities, the timing of cobalt insertion and the enzymes involved in the core ring contraction and methylation steps leading to this compound are fundamentally different.

In the aerobic pathway , found in organisms like Pseudomonas denitrificans, cobalt is inserted late in the pathway into a cobalt-free corrinoid intermediate, hydrogenobyrinic acid.[2] In contrast, the anaerobic pathway , utilized by bacteria such as Salmonella typhimurium and Bacillus megaterium, incorporates cobalt at an early stage into precorrin-2.[2] Despite these differences, both pathways ultimately generate this compound, a testament to its central role.

The Aerobic Pathway to this compound

The aerobic pathway involves a series of enzymatic methylations, a ring contraction, and finally cobalt chelation. The journey from uroporphyrinogen III to this compound is a multi-step process catalyzed by a cascade of enzymes.

The Anaerobic Pathway to this compound

The anaerobic pathway is characterized by the early insertion of cobalt and proceeds through a series of cobalt-containing intermediates.

From this compound to Cobalamin

Once this compound a,c-diamide is formed, the aerobic and anaerobic pathways converge.[2] A series of subsequent enzymatic reactions lead to the final active forms of vitamin B12, adenosylcobalamin and methylcobalamin. These steps include the adenosylation of the cobalt ion, amidation of the remaining carboxyl groups to form cobyric acid, and the attachment of the nucleotide loop.

Data Presentation

Quantitative Yields of Vitamin B12 in Engineered E. coli Strains

The heterologous expression of cobalamin biosynthetic genes in Escherichia coli has enabled the production and optimization of vitamin B12. The following table summarizes the vitamin B12 yields achieved in various engineered strains, highlighting the impact of expressing different combinations of biosynthetic genes.

| Strain | Key Genes Expressed/Engineered | Vitamin B12 Yield (µg/g DCW) | Reference |

| Recombinant E. coli | P. denitrificans biosynthetic genes | 0.65 ± 0.03 | [3] |

| FH329 | Cobalt chelatase from R. capsulatus | 21.96 | [3] |

| Engineered E. coli | Combination of CobN, CobS, and CobT from different species | 2.19 - 11.22 | [3] |

| FH351 | cobW from B. melitensis | 68.61 | [4] |

| FH364 | cobR from B. melitensis, StcobA, cbiP, pduX, StcobD, cbiB from S. typhimurium | 171.81 | [4] |

| Final Engineered Strain | Metabolic engineering and fermentation optimization | 307.00 | [3] |

DCW: Dry Cell Weight

HPLC-MS/MS Method Parameters for Cobalamin Quantification

Accurate quantification of cobalamins is essential for research and production. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for this purpose.

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Poroshell 120 EC C18 | [5] |

| Mobile Phase | Acetonitrile (B52724):water (50:50 v/v) + 10 mM ammonium (B1175870) acetate (B1210297) + 0.1% formic acid | [5] |

| Flow Rate | 0.5 - 1.0 mL/min | [6] |

| Run Time | 3.4 min | [7] |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Positive (ES+) | [7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |

| Quantification | ||

| Linear Range | 0.05 - 5 ng/mL | [5] |

| Limit of Quantification (LLOQ) | 0.05 ng/mL | [5] |

| Limit of Detection (LOD) | 0.01 - 0.02 ng/mL | [5] |

Experimental Protocols

Heterologous Expression of Cobalamin Biosynthetic Genes in E. coli

This protocol provides a general workflow for expressing the genes required for corrin ring formation in E. coli, a host that does not naturally produce vitamin B12.

Methodology:

-

Gene Cloning and Vector Construction: The biosynthetic genes from a donor organism (e.g., P. denitrificans or B. megaterium) are amplified by PCR and cloned into suitable E. coli expression vectors.[8] Often, multiple genes are cloned into operons under the control of an inducible promoter (e.g., T7 or araBAD).[9]

-

Transformation: The expression plasmids are transformed into a suitable E. coli expression host strain, such as BL21(DE3).[10]

-

Cell Culture and Induction: Transformed cells are grown in a rich medium (e.g., LB or TB) to a desired optical density (OD600 of 0.6-0.8). Gene expression is then induced by adding an appropriate inducer (e.g., IPTG for the T7 promoter or L-arabinose for the araBAD promoter).[9]

-

Cell Harvesting and Lysis: After a period of induction (typically 4-16 hours at a reduced temperature like 18-25°C), cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed using methods such as sonication or high-pressure homogenization.

-

Protein Purification: The enzymes, often engineered with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).[11] Further purification steps like ion-exchange and size-exclusion chromatography can be employed to achieve high purity.[11]

In Vitro Reconstitution of Corrin Ring Synthesis

This protocol describes the assembly of the biosynthetic pathway in a test tube using purified enzymes to produce corrinoids.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing all necessary cofactors is prepared. This typically includes the starting substrate (e.g., 5-aminolevulinic acid or uroporphyrinogen III), S-adenosyl-L-methionine (SAM) as a methyl donor, ATP, and metal ions (e.g., Mg2+, Co2+).[12]

-

Enzyme Addition: The purified biosynthetic enzymes are added to the reaction mixture in a sequential or simultaneous manner.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 28-37°C) for a specific duration, which can range from a few hours to overnight.

-

Reaction Quenching and Analysis: The reaction is stopped, and the products are analyzed by methods such as HPLC, mass spectrometry, and NMR spectroscopy to identify and quantify the synthesized corrinoids.[12]

S-Adenosylmethionine (SAM)-Dependent Methyltransferase Assay

This assay is used to measure the activity of the numerous methyltransferases involved in the corrin ring biosynthesis.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, the specific methyltransferase, and its corresponding substrate (a corrin intermediate).

-

Initiation of Reaction: The reaction is initiated by the addition of SAM.

-

Detection: The activity of the methyltransferase is monitored by measuring the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction. This can be done using a coupled enzyme assay where SAH is converted to a product that can be detected spectrophotometrically or fluorometrically.[1][13]

-

Data Analysis: The rate of the reaction is determined from the change in absorbance or fluorescence over time. Kinetic parameters such as Km and Vmax can be calculated by varying the substrate concentration.[14]

HPLC-MS/MS Analysis of Corrinoids

This protocol outlines the steps for the sensitive and specific quantification of this compound and other corrin intermediates.

Methodology:

-

Sample Preparation: Biological samples (e.g., cell extracts, in vitro reaction mixtures) are pre-treated to remove proteins and other interfering substances. This may involve protein precipitation with organic solvents followed by centrifugation.[15]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column. A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer is used to separate the different corrinoids based on their polarity.[5]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each corrinoid are monitored for high selectivity and sensitivity.[7]

-

Quantification: The concentration of each corrinoid is determined by comparing its peak area to a standard curve generated from known concentrations of authentic standards.[16]

NMR Spectroscopy of Corrinoids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of corrin intermediates.

Methodology:

-

Sample Preparation: Purified corrinoid samples are dissolved in a deuterated solvent (e.g., D2O).[17]

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Important acquisition parameters include the number of scans, acquisition time, and relaxation delay.[7][18] For 13C NMR, proton decoupling is typically used to simplify the spectra.[18]

-

Data Processing: The acquired free induction decays (FIDs) are processed by Fourier transformation, phasing, and baseline correction to obtain the final spectra.[19]

-

Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the structure of the corrinoid.

Conclusion

This compound is a cornerstone in the biosynthesis of vitamin B12, representing the point of convergence for the distinct aerobic and anaerobic pathways. The elucidation of these complex pathways has been made possible through a combination of genetic engineering, in vitro reconstitution, and advanced analytical techniques. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development, facilitating further advancements in our understanding and utilization of this remarkable biosynthetic machinery.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 3. Metabolic engineering of Escherichia coli for de novo biosynthesis of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. r-nmr.eu [r-nmr.eu]

- 8. The cobalamin (coenzyme B12) biosynthetic genes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Continuing Development of E. coli as a Heterologous Host for Complex Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Genetically engineered synthesis of precorrin-6x and the complete corrinoid, hydrogenobyrinic acid, an advanced precursor of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 15. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

Aerobic vs. Anaerobic Biosynthesis of Cobyrinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid, a central precursor to cobalamin (vitamin B12), is synthesized by microorganisms through two distinct and fascinating pathways: one that requires molecular oxygen (aerobic) and one that proceeds in its absence (anaerobic). The intricate series of enzymatic reactions that transform uroporphyrinogen III into the complex corrin (B1236194) ring of this compound represents a remarkable feat of biological engineering. Understanding the nuances of these pathways is critical for advancements in metabolic engineering, the development of novel antibiotics, and the production of vitamin B12 and its analogs for therapeutic applications. This technical guide provides an in-depth comparison of the aerobic and anaerobic routes to this compound, detailing the enzymes, intermediates, available quantitative data, and experimental methodologies.

Core Differences Between the Pathways

The primary distinctions between the aerobic and anaerobic biosynthesis of this compound lie in the timing of cobalt insertion into the macrocycle and the requirement for molecular oxygen.[1] The aerobic pathway, found in organisms such as Pseudomonas denitrificans, inserts cobalt late in the synthesis, after the corrin ring has been largely constructed.[1] This pathway also utilizes a monooxygenase, requiring O2 for a critical ring contraction step. In contrast, the anaerobic pathway, characteristic of bacteria like Salmonella typhimurium and Bacillus megaterium, incorporates cobalt at an early stage and employs an oxygen-independent mechanism for ring contraction.[1]

The Aerobic Biosynthesis Pathway

The aerobic pathway transforms uroporphyrinogen III into hydrogenobyrinic acid, the cobalt-free precursor to this compound. This process involves a series of methylations, a decarboxylation, and an oxygen-dependent ring contraction. Cobalt is subsequently inserted into hydrogenobyrinic acid to form this compound.

Key Enzymes and Intermediates

The aerobic synthesis of hydrogenobyrinic acid from uroporphyrinogen III is catalyzed by a suite of enzymes, often designated with a "Cob" prefix. The key steps and intermediates are outlined below:

-

Uroporphyrinogen III to Precorrin-2 (B1239101): The pathway initiates with the methylation of uroporphyrinogen III at the C2 and C7 positions by the S-adenosyl-L-methionine (SAM)-dependent enzyme CobA (Uroporphyrinogen-III C-methyltransferase), forming precorrin-2.[2]

-

Precorrin-2 to Precorrin-3A: CobI (Precorrin-2 C20-methyltransferase) then methylates precorrin-2 at the C20 position to yield precorrin-3A.[3]

-

Precorrin-3A to Precorrin-3B: The monooxygenase CobG utilizes molecular oxygen to hydroxylate precorrin-3A at C20 and facilitates the formation of a γ-lactone ring, resulting in precorrin-3B.

-

Precorrin-3B to Precorrin-4 (B1235051): CobJ (Precorrin-3B C17-methyltransferase) methylates precorrin-3B at C17, which triggers the contraction of the macrocycle and extrusion of the C20 carbon as acetate (B1210297), forming precorrin-4.

-

Precorrin-4 to Precorrin-5: CobM (Precorrin-4 C11-methyltransferase) adds a methyl group to the C11 position, yielding precorrin-5.[4]

-

Precorrin-5 to Precorrin-6A: CobF (Precorrin-5 C1-methyltransferase) catalyzes the methylation of C1 and the deacetylation of the macrocycle to produce precorrin-6A.[5][6]

-

Precorrin-6A to Precorrin-6B: The NADPH-dependent enzyme CobK (Precorrin-6A reductase) reduces precorrin-6A to form precorrin-6B.[7][8]

-

Precorrin-6B to Precorrin-8: CobL (Precorrin-6B C5,C15-methyltransferase) is a bifunctional enzyme that methylates both the C5 and C15 positions and also decarboxylates the C12 acetate side chain, leading to the formation of precorrin-8.

-

Precorrin-8 to Hydrogenobyrinic Acid: The final step in the formation of the cobalt-free corrin ring is catalyzed by CobH (Precorrin-8X methylmutase), which isomerizes precorrin-8 to hydrogenobyrinic acid.[9]

-

Hydrogenobyrinic Acid to this compound: The heterotrimeric cobaltochelatase CobNST inserts cobalt into hydrogenobyrinic acid in an ATP-dependent reaction to yield cob(II)yrinic acid.

Signaling Pathway Diagram: Aerobic Biosynthesis of this compound

Caption: Aerobic biosynthesis pathway from Uroporphyrinogen III to Cob(II)yrinic Acid.

The Anaerobic Biosynthesis Pathway

The anaerobic pathway is characterized by the early insertion of cobalt and proceeds through a series of cobalt-containing intermediates. This pathway does not require molecular oxygen for the ring contraction step.

Key Enzymes and Intermediates

The enzymes of the anaerobic pathway are often designated with a "Cbi" prefix. The key transformations are as follows:

-

Uroporphyrinogen III to Precorrin-2: Similar to the aerobic pathway, CysG (in S. typhimurium) or CobA (in other organisms) catalyzes the initial two methylations to form precorrin-2.

-

Precorrin-2 to Cobalt-Sirohydrochlorin: The chelatase CbiK (or CbiX/CbiXS in some organisms) inserts cobalt into precorrin-2 to form cobalt-precorrin-2, which is then oxidized to cobalt-sirohydrochlorin.[10][11]

-

Cobalt-Sirohydrochlorin to Cobalt-Factor III: CbiL (Cobalt-sirohydrochlorin C20-methyltransferase) methylates cobalt-sirohydrochlorin at the C20 position.[12]

-

Cobalt-Factor III to Cobalt-Precorrin-4: CbiH (Cobalt-precorrin-3 C17-methyltransferase) catalyzes the methylation at C17, leading to ring contraction and the formation of cobalt-precorrin-4.[13]

-

Cobalt-Precorrin-4 to Cobalt-Precorrin-5A: CbiF (Cobalt-precorrin-4 C11-methyltransferase) methylates the C11 position.[4]

-

Cobalt-Precorrin-5A to Cobalt-Precorrin-5B: CbiG (Cobalt-precorrin-5A hydrolase) hydrolyzes the lactone ring, releasing acetaldehyde (B116499) and forming cobalt-precorrin-5B.[14]

-

Cobalt-Precorrin-5B to Cobalt-Precorrin-6A: CbiD (Cobalt-precorrin-5B C1-methyltransferase) adds a methyl group to the C1 position.[15][16][17][18]

-

Cobalt-Precorrin-6A to Cobalt-Precorrin-6B: CbiJ (Cobalt-precorrin-6A reductase) reduces the macrocycle to form cobalt-precorrin-6B.

-

Cobalt-Precorrin-6B to Cobalt-Precorrin-8: In many anaerobes, this step is carried out by two separate enzymes, CbiE (C5-methyltransferase) and CbiT (C15-methyltransferase/decarboxylase). In some organisms, like Bacillus megaterium, these two activities are fused into a single enzyme, CbiET .[13]

-

Cobalt-Precorrin-8 to this compound: The final rearrangement is catalyzed by CbiC (Cobalt-precorrin-8 methylmutase), which isomerizes cobalt-precorrin-8 to form cob(II)yrinic acid.[1][13][19]

Signaling Pathway Diagram: Anaerobic Biosynthesis of this compound

Caption: Anaerobic biosynthesis pathway from Uroporphyrinogen III to Cob(II)yrinic Acid.

Quantitative Data Summary

A comprehensive compilation of kinetic parameters for all enzymes in both pathways is an ongoing area of research. The following tables summarize the currently available quantitative data.

Table 1: Kinetic Parameters of Enzymes in the Aerobic Pathway

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (nmol h-1 mg-1) | kcat (h-1) |

| CobA (SUMT) | Pseudomonas denitrificans | S-adenosyl-L-methionine | 6.3 | - | 38 |

| Uroporphyrinogen III | 1.0 | - | |||

| CobH | Pseudomonas denitrificans | Precorrin-8x | 0.91 ± 0.04 | 230 | - |

Table 2: Kinetic Parameters of Enzymes in the Anaerobic Pathway

| Enzyme | Organism | Substrate(s) | Km (nM) | Vmax (min-1) | kcat (min-1) |

| CbiK | Salmonella enterica | Co2+ | 0.79 | 0.60 | - |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines key experimental protocols for studying the biosynthesis of this compound.

In Vitro Reconstitution of the Aerobic Pathway

The in vitro reconstitution of the aerobic pathway to hydrogenobyrinic acid has been achieved by combining purified enzymes. A general workflow is as follows:

-

Enzyme Purification: Overexpress and purify the "Cob" enzymes (CobA, CobI, CobG, CobJ, CobM, CobF, CobK, CobL, and CobH), typically with affinity tags (e.g., His-tag) for ease of purification.

-

Reaction Setup: Combine the purified enzymes in a suitable buffer (e.g., Tris-HCl, pH 7.7) with the initial substrate, uroporphyrinogen III, and necessary cofactors: S-adenosyl-L-methionine (SAM) and NADPH. Molecular oxygen is also required for the CobG-catalyzed step.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

-

Analysis: Monitor the formation of intermediates and the final product, hydrogenobyrinic acid, over time using techniques such as HPLC and LC-MS/MS.

Experimental Workflow: In Vitro Reconstitution of Aerobic Pathway

Caption: Workflow for the in vitro reconstitution of the aerobic this compound biosynthesis.

In Vitro Reconstitution of the Anaerobic Pathway

The anaerobic pathway has been fully reconstituted in vitro from 5-aminolevulinic acid to this compound using a mixture of 14 purified enzymes.[13] A key aspect of this protocol is maintaining strict anaerobic conditions.

-

Enzyme Purification: Purify the 14 requisite enzymes, including the "Cbi" enzymes (CbiF, CbiG, CbiD, CbiJ, CbiET, and CbiC) and the enzymes for the synthesis of uroporphyrinogen III from 5-aminolevulinic acid.

-

Anaerobic Conditions: All steps must be performed in an anaerobic glove box. Buffers and solutions must be thoroughly deoxygenated.

-

Reaction Setup: Combine the purified enzymes with 5-aminolevulinic acid, SAM, NADPH, and CoCl2 in an anaerobic buffer.

-

Incubation: Incubate the reaction mixture under anaerobic conditions at 37°C.

-

Analysis: Analyze the formation of cobalt-containing intermediates and this compound using anaerobic HPLC and LC-MS/MS.

Experimental Workflow: In Vitro Reconstitution of Anaerobic Pathway

Caption: Workflow for the in vitro reconstitution of the anaerobic this compound biosynthesis.

HPLC-MS/MS Analysis of Cobalamin Intermediates

The analysis of the labile intermediates in cobalamin biosynthesis requires sensitive and specific analytical techniques. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

-

Chromatography: Reversed-phase chromatography is typically used. A C18 column is common, with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[10]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally employed. Multiple reaction monitoring (MRM) can be used for targeted quantification of specific intermediates by selecting precursor and product ion pairs.

-

Sample Preparation: Samples from in vitro reactions or cell extracts need to be appropriately diluted and filtered before injection. Due to the light and oxygen sensitivity of many intermediates, sample handling should be performed under dim light and, for the anaerobic pathway, under an inert atmosphere.

Conclusion

The aerobic and anaerobic pathways for this compound biosynthesis, while leading to the same vital precursor, employ distinct enzymatic strategies and offer different advantages and challenges for research and biotechnological applications. The aerobic pathway is generally better characterized, but the anaerobic route provides a blueprint for cobalamin synthesis in oxygen-deprived environments. Further elucidation of the kinetic parameters and regulatory mechanisms of the enzymes in both pathways will undoubtedly open new avenues for the production of vitamin B12 and the development of novel therapeutics targeting these essential microbial processes. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of these remarkable biosynthetic routes.

References

- 1. uniprot.org [uniprot.org]

- 2. Purification and characterization of S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase from Pseudomonas denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precorrin-2 C20-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. CDD Conserved Protein Domain Family: Precorrin-4_C11-MT [ncbi.nlm.nih.gov]

- 5. EC 2.1.1.152 [iubmb.qmul.ac.uk]

- 6. Precorrin-6A synthase (deacetylating) - Wikipedia [en.wikipedia.org]

- 7. EC 1.3.1.54 - precorrin-6A reductase. [ebi.ac.uk]

- 8. uniprot.org [uniprot.org]

- 9. The final step in the biosynthesis of hydrogenobyrinic acid is catalyzed by the cobH gene product with precorrin-8x as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. cobM precorrin-4 C(11)-methyltransferase [Cytobacillus horneckiae] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Elucidation of the anaerobic pathway for the corrin component of cobalamin (vitamin B12) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cobalt-precorrin 5A hydrolase - Wikipedia [en.wikipedia.org]

- 15. Cobalt-precorrin-5B (C1)-methyltransferase - Wikipedia [en.wikipedia.org]

- 16. uniprot.org [uniprot.org]

- 17. uniprot.org [uniprot.org]

- 18. uniprot.org [uniprot.org]

- 19. EC 5.4.99.60 [iubmb.qmul.ac.uk]

The Enzymatic Machinery of Cobyrinic Acid Biosynthesis: A Technical Guide for Researchers

December 19, 2025

Introduction

Cobyrinic acid, the de-adenosylated and de-amidated precursor to cobalamin (Vitamin B12), is a complex tetrapyrrole synthesized by a limited number of prokaryotes. Its intricate biosynthetic pathway, involving a cascade of enzymatic reactions, represents a significant area of research in biochemistry, microbiology, and drug development. Understanding the enzymes that construct this essential molecule offers opportunities for metabolic engineering to enhance Vitamin B12 production and for the development of novel antimicrobial agents targeting this pathway. This technical guide provides an in-depth overview of the enzymes involved in the aerobic and anaerobic pathways of this compound biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic routes.

Core Concepts: Aerobic vs. Anaerobic Pathways

Nature has evolved two distinct routes for the synthesis of this compound, primarily differing in their requirement for molecular oxygen and the timing of cobalt insertion into the macrocycle.

-

Aerobic Pathway: This pathway, extensively studied in organisms like Pseudomonas denitrificans, utilizes molecular oxygen for a critical ring contraction step. Cobalt is inserted late in the pathway into the hydrogenobyrinic acid intermediate.

-

Anaerobic Pathway: Found in organisms such as Salmonella typhimurium and Bacillus megaterium, this pathway proceeds in the absence of oxygen. Cobalt is inserted early into the precorrin-2 (B1239101) intermediate, and subsequent enzymatic transformations occur on the cobalt-containing macrocycle.

Quantitative Data on Pathway Enzymes

A comprehensive understanding of the this compound pathway necessitates quantitative characterization of its constituent enzymes. The following tables summarize available data on the molecular weight, subunit composition, and kinetic parameters for key enzymes in both the aerobic and anaerobic pathways. It is important to note that for many enzymes in this complex pathway, detailed kinetic data remains to be fully elucidated.

Table 1: Molecular and Kinetic Properties of Aerobic Pathway Enzymes

| Enzyme (Gene) | Organism | Molecular Weight (kDa) | Subunit Composition | Substrate(s) | K_m | V_max | k_cat |

| CobA | Pseudomonas denitrificans | ~27 | Monomer | Uroporphyrinogen III, SAM | - | - | 38 h⁻¹ |

| CobI | Pseudomonas denitrificans | ~28 | Monomer | Precorrin-2, SAM | - | - | - |

| CobG | Pseudomonas denitrificans | ~45 | Monomer | Precorrin-3A | - | - | - |

| CobJ | Pseudomonas denitrificans | ~28 | Monomer | Precorrin-3B, SAM | - | - | - |

| CobM | Pseudomonas denitrificans | ~29 | Monomer | Precorrin-4, SAM | - | - | - |

| CobF | Pseudomonas denitrificans | ~30 | Monomer | Precorrin-5, SAM | - | - | - |

| CobK | Pseudomonas denitrificans | ~28 | Monomer | Precorrin-6A, NADPH | - | - | - |

| CobL | Pseudomonas denitrificans | ~70 | Monomer | Precorrin-6B, SAM | - | - | - |

| CobH | Pseudomonas denitrificans | ~25 | Monomer | Precorrin-8X | - | - | - |

| CobB | Pseudomonas denitrificans | 57 (SDS-PAGE), 97.3 (Gel Filtration) | Homodimer | Adenosyl-cobyrinic acid a,c-diamide, Glutamine, ATP | ~45 µM (Glutamine), 20 mM (Ammonia) | ~7,000 nmol h⁻¹ mg⁻¹ | - |

Table 2: Molecular and Kinetic Properties of Anaerobic Pathway Enzymes

| Enzyme (Gene) | Organism | Molecular Weight (kDa) | Subunit Composition | Substrate(s) | K_m | V_max | k_cat |

| CysG | Salmonella typhimurium | ~50 | - | Uroporphyrinogen III, SAM | - | - | - |

| CbiK | Salmonella typhimurium | ~25 | - | Sirohydrochlorin, Co²⁺ | - | - | - |

| CbiL | Chlorobium tepidum | - | Homodimer | Cobalt-factor II, SAM | - | - | - |

| CbiH | Bacillus megaterium | ~60 | Monomer | Cobalt-precorrin-3 | - | - | - |

| CbiF | Bacillus megaterium | 31 (SDS-PAGE), 62 (Gel Filtration) | Homodimer | Cobalt-precorrin-4, SAM | - | - | - |

| CbiG | Bacillus megaterium | - | - | Cobalt-precorrin-5A | - | - | - |

| CbiD | Bacillus megaterium | - | - | Cobalt-precorrin-5B, SAM | - | - | - |

| CbiJ | Bacillus megaterium | - | - | Cobalt-precorrin-6A, NADPH | - | - | - |

| CbiET | Bacillus megaterium | - | - | Cobalt-precorrin-6B, SAM | - | - | - |

| CbiC | Bacillus megaterium | - | - | Cobalt-precorrin-8 | - | - | - |

| CbiA | Salmonella typhimurium | ~45 | Monomer | This compound, ATP, Glutamine/Ammonia | 0.74 µM (this compound), 2.7 µM (ATP), 53 µM (Glutamine), 26,200 µM (Ammonia) | - | - |

Signaling Pathways and Experimental Workflows

Visualizing the intricate steps of this compound biosynthesis is crucial for a clear understanding of the enzymatic transformations. The following diagrams, generated using Graphviz (DOT language), illustrate the aerobic and anaerobic pathways.

Experimental Protocols

The study of the this compound pathway relies on a variety of sophisticated biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Recombinant Expression and Purification of His-tagged CbiF from Bacillus megaterium

This protocol describes the overexpression of the cobalt-precorrin-4 methyltransferase, CbiF, as a His-tagged protein in Escherichia coli and its subsequent purification.

a. Gene Cloning and Expression Vector Construction:

-

The cbiF gene is amplified from B. megaterium genomic DNA using PCR with primers incorporating NdeI and BamHI restriction sites.

-

The PCR product is digested with NdeI and BamHI and ligated into the corresponding sites of a pET expression vector (e.g., pET-15b) containing an N-terminal His-tag sequence.

-

The ligation mixture is used to transform competent E. coli DH5α cells. Plasmids from positive transformants are isolated and the sequence of the cbiF insert is verified.

b. Overexpression of CbiF:

-

The verified pET-cbiF plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grown overnight at 37°C with shaking.

-

The overnight culture is used to inoculate 1 L of fresh LB medium with the same antibiotic. The culture is grown at 37°C with shaking until the OD_600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated for a further 4-6 hours at 30°C with shaking.

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

c. Purification of His-tagged CbiF:

-

The cell pellet is resuspended in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

The cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The His-tagged CbiF protein is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Eluted fractions are analyzed by SDS-PAGE for purity. Fractions containing pure CbiF are pooled and dialyzed against storage buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).

-

The purified protein is quantified using a Bradford assay and stored at -80°C.

Enzyme Assay for this compound a,c-diamide Synthetase (CbiA) from Salmonella typhimurium

This assay measures the ATP-dependent amidation of this compound catalyzed by CbiA. The reaction can be monitored by observing the consumption of ATP or the formation of the diamide (B1670390) product.[1]

a. Reaction Mixture:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM MgCl₂

-

5 mM ATP

-

10 mM L-glutamine (or 100 mM NH₄Cl)

-

50 µM this compound

-

Purified CbiA enzyme (concentration to be optimized for linear reaction rate)

b. Assay Procedure:

-

A total reaction volume of 100 µL is prepared by combining all components except the enzyme.

-

The reaction mixture is pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by the addition of the CbiA enzyme.

-

The reaction is allowed to proceed for a defined time period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped by the addition of 10 µL of 1 M HCl.

c. Product Analysis (HPLC):

-

The reaction mixture is centrifuged to pellet any precipitated protein.

-

The supernatant is analyzed by reverse-phase HPLC.

-

A C18 column is used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

-

The elution of this compound and this compound a,c-diamide is monitored by UV-Vis spectrophotometry at 367 nm.

-

The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve of the purified product.

Multi-Enzyme Synthesis of Precorrin-3A

This protocol describes the in vitro synthesis of the key intermediate precorrin-3A from 5-aminolevulinic acid (ALA) using a cocktail of purified enzymes.[2]

a. Enzyme Preparation:

-

Porphobilinogen synthase (HemB)

-

Hydroxymethylbilane synthase (HemC)

-

Uroporphyrinogen III synthase (HemD)

-

S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (CobA/SUMT)

-

S-adenosyl-L-methionine:precorrin-2 methyltransferase (CobI/SP2MT) All enzymes are recombinantly expressed and purified to homogeneity.

b. Reaction Mixture:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM MgCl₂

-

5 mM Dithiothreitol (DTT)

-

2 mM 5-aminolevulinic acid (ALA)

-

4 mM S-adenosyl-L-methionine (SAM)

-

Optimized concentrations of each of the five enzymes.

c. Synthesis Procedure:

-

All components are combined in a single reaction vessel under anaerobic conditions (e.g., in a glove box) to prevent oxidation of the intermediates.

-

The reaction is incubated at 30°C for 4-6 hours.

-

The formation of precorrin-3A can be monitored by UV-Vis spectroscopy, observing the appearance of a characteristic absorption maximum around 380 nm.

d. Purification of Precorrin-3A:

-

The reaction is stopped by the addition of a solution of iodine in methanol (B129727) to oxidize the product to the more stable factor-IIIA.

-

The oxidized product is esterified by the addition of sulfuric acid in methanol.

-

The octamethyl ester of factor-IIIA is extracted into an organic solvent (e.g., dichloromethane).

-

The crude extract is purified by silica (B1680970) gel chromatography to yield the pure esterified product.

Conclusion

The biosynthesis of this compound is a testament to the elegance and complexity of microbial metabolism. The enzymes involved in both the aerobic and anaerobic pathways present a rich field for scientific inquiry, with implications for industrial biotechnology and medicine. This technical guide provides a foundational resource for researchers in this area, summarizing key data and methodologies. Further research is needed to fully characterize all the enzymes in these pathways, which will undoubtedly open new avenues for their application and manipulation.

References

- 1. Mechanism of this compound a,c-diamide synthetase from Salmonella typhimurium LT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of vitamin B12: the preparative multi-enzyme synthesis of precorrin-3A and 20-methylsirohydrochlorin (a 2,7,20-trimethylisobacteriochlorin) - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Tapestry of Cobyrinic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate biosynthetic pathway of cobyrinic acid, the core macrocycle of vitamin B12 (cobalamin), is a testament to the elegant solutions that have evolved to construct one of nature's most complex cofactors. Exclusively synthesized by certain bacteria and archaea, the pathway exists in two major forms: an oxygen-dependent (aerobic) and an oxygen-independent (anaerobic) route. This technical guide provides an in-depth exploration of the evolutionary origins of this vital pathway. We delve into the comparative genomics, key enzymatic steps, and phylogenetic distribution of the genes involved. Detailed experimental protocols for studying this pathway are provided, alongside quantitative data on enzyme kinetics and gene distribution. Visualizations of the biosynthetic pathways, evolutionary events, and experimental workflows are presented to facilitate a deeper understanding of this fascinating area of biochemistry and evolution.

Introduction

Vitamin B12, or cobalamin, is an essential cofactor for a variety of enzymes involved in critical metabolic processes, including DNA synthesis, amino acid metabolism, and fatty acid metabolism.[1] The intricate structure of cobalamin, featuring a cobalt-containing corrin (B1236194) ring, is the product of a complex biosynthetic pathway that is not found in plants, fungi, or animals.[2] The de novo synthesis of cobalamin is exclusive to a subset of prokaryotes, which utilize either an aerobic or an anaerobic pathway to construct the corrin macrocycle, this compound.[1]

The two pathways are evolutionarily distinct, with the primary difference being the timing of cobalt insertion into the macrocycle. The anaerobic pathway is considered the more ancient of the two, with evidence suggesting its origins may trace back to the Last Universal Common Ancestor (LUCA). Horizontal gene transfer has played a pivotal role in the dissemination and mosaic nature of the cobalamin biosynthesis genes across different prokaryotic phyla.[3][4] Understanding the evolutionary origins and the molecular intricacies of these pathways is not only fundamental to our knowledge of microbial metabolism but also holds significant potential for applications in biotechnology and drug development.

The Two Paths to this compound: Aerobic vs. Anaerobic Biosynthesis

The biosynthesis of this compound from the common tetrapyrrole precursor uroporphyrinogen III (Uro'gen III) involves a series of complex enzymatic reactions, including methylations, ring contraction, and amidation. The aerobic and anaerobic pathways, while leading to the same core structure, employ different enzymes and strategies, particularly in the initial stages.

The Aerobic Pathway

The aerobic pathway is characterized by the late insertion of cobalt into the corrin ring and the requirement of molecular oxygen for one of the key ring contraction steps.[3] This pathway is well-characterized in organisms such as Pseudomonas denitrificans.

The Anaerobic Pathway

The anaerobic pathway, found in organisms like Salmonella typhimurium and Bacillus megaterium, is defined by the early insertion of cobalt into a modified tetrapyrrole intermediate. This pathway does not require molecular oxygen.[3][5]

Data Presentation

Comparative Genomics of Cobalamin Biosynthesis Genes

The distribution of genes for cobalamin biosynthesis is patchy across the prokaryotic domains, a result of extensive horizontal gene transfer and gene loss events. The table below summarizes the presence or absence of key genes in the aerobic (cob) and anaerobic (cbi) pathways across a selection of representative prokaryotic phyla.

| Phylum | Aerobic Pathway (cob genes) | Anaerobic Pathway (cbi genes) | Salvage Pathway |

| Proteobacteria | Present in some | Present in some | Present |

| Actinobacteria | Present in many | Rare | Present |

| Firmicutes | Rare | Present in many | Present |

| Cyanobacteria | Present in some | Rare | Present |

| Euryarchaeota | Rare | Present in some | Present |

| Thermotogae | Absent | Present (via HGT) | Present |

This table is a simplified representation based on current genomic data. The presence of a pathway can vary significantly at the genus and species level.

Enzyme Kinetic Data

The enzymes of the this compound biosynthetic pathway exhibit a range of kinetic properties. While comprehensive kinetic data for all enzymes in the pathway is not available, the following table presents known Km and Vmax values for a key enzyme in the amidation of this compound a,c-diamide from Pseudomonas denitrificans.

| Enzyme | Substrate | Km (µM) | Vmax (nmol h-1 mg-1) |

| This compound a,c-diamide synthase | L-Glutamine | ~45 | ~7,000 |

| Ammonia | 20,000 | ~7,000 |

Data from Blanche et al. (1992). The enzyme catalyzes four sequential amidations.

Experimental Protocols

Anaerobic Purification of His-tagged Cobalamin Biosynthesis Enzymes

This protocol provides a general framework for the anaerobic purification of His-tagged enzymes from the cobalamin biosynthesis pathway, which are often oxygen-sensitive.

Materials:

-

E. coli cell paste overexpressing the His-tagged protein of interest.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT).

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT).

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT).

-

Ni-NTA affinity resin.

-

Anaerobic glove box or chamber.

-

Sonicator.

-

Centrifuge.

Procedure:

-

Perform all steps under strict anaerobic conditions in a glove box.

-

Resuspend the cell paste in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of Wash Buffer.

-

Elute the protein with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE.

-

Pool fractions containing the purified protein and dialyze against a suitable storage buffer.

In Vitro Assay for CbiL Activity (Precorrin-3B C17-methyltransferase)

This assay measures the activity of CbiL, an enzyme in the anaerobic pathway that methylates cobalt-precorrin-3B.

Materials:

-

Purified CbiL enzyme.

-

Cobalt-precorrin-3B (substrate).

-

S-adenosyl-L-methionine (SAM) (methyl donor).

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0).

-

HPLC system with a C18 column.

-

UV-Vis spectrophotometer.

Procedure:

-

Set up the reaction mixture in an anaerobic environment. The mixture should contain Assay Buffer, a known concentration of cobalt-precorrin-3B, and SAM.

-

Initiate the reaction by adding the CbiL enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

At various time points, quench the reaction (e.g., by adding acid or flash freezing).

-

Analyze the reaction mixture by HPLC to separate the substrate (cobalt-precorrin-3B) from the product (cobalt-precorrin-4).

-

Monitor the elution profile at a specific wavelength (e.g., 320 nm).

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

-

Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Ancestral State Reconstruction of the Cobalamin Biosynthesis Pathway using Mesquite

This protocol outlines the general steps for performing ancestral state reconstruction of a metabolic pathway using the Mesquite software.[6]

Procedure:

-

Prepare Input Files:

-

A phylogenetic tree of the species of interest in a format readable by Mesquite (e.g., NEXUS or Newick).

-

A character matrix indicating the presence (1) or absence (0) of each gene in the cobalamin biosynthesis pathway for each species in the tree.

-

-

Load Data into Mesquite:

-

Open Mesquite and load the phylogenetic tree and the character matrix.

-

-

Trace Character History:

-

In the tree window, select "Analysis" -> "Trace Character History".

-

Choose the character (gene) you want to analyze.

-

Select the reconstruction method (e.g., Parsimony or Likelihood).

-

-

Visualize and Interpret Results:

-

Mesquite will display the phylogenetic tree with the inferred ancestral states at each node.

-

The results can be visualized in various ways to understand the evolutionary history of gene gain and loss.

-

-

Repeat for All Characters:

-

Repeat the process for all genes in the pathway to build a comprehensive picture of the pathway's evolution.

-

Mandatory Visualizations

Caption: Aerobic pathway to this compound a,c-diamide.

Caption: Anaerobic pathway to this compound a,c-diamide.

Caption: Horizontal gene transfer of the cbi gene cluster.

References

- 1. researchgate.net [researchgate.net]

- 2. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 3. Microbial and Genetic Resources for Cobalamin (Vitamin B12) Biosynthesis: From Ecosystems to Industrial Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of Escherichia coli for de novo biosynthesis of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ancestral States [cs.mcgill.ca]

A Technical Guide to the Spectroscopic Properties of Cobyrinic Acid and Its Biosynthetic Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cobyrinic acid is a central precursor in the biosynthesis of cobalamin (Vitamin B₁₂), a vital cofactor in numerous metabolic processes.[1] The intricate pathway to its formation involves a series of structurally complex tetrapyrrole intermediates. Understanding the chemical and physical properties of these intermediates is paramount for fields ranging from metabolic engineering to the development of novel antimicrobial agents and diagnostics. Spectroscopic techniques are indispensable tools for elucidating the structure, electronic properties, and transformations of these molecules. This guide provides an in-depth overview of the key spectroscopic characteristics of this compound and its precursors, details generalized experimental protocols, and presents logical workflows for their analysis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from the common tetrapyrrole precursor, uroporphyrinogen III, proceeds via two distinct routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.[1][2] A key difference is the timing of cobalt insertion; it occurs early in the anaerobic pathway and late in the aerobic pathway.[1][3] Both pathways converge to produce the corrin (B1236194) ring structure of this compound, characterized by seven carboxylate groups.[1]

The diagram below illustrates the key intermediates in both the aerobic and anaerobic biosynthetic pathways leading to this compound.

Spectroscopic Properties of Key Intermediates

The extended π-conjugated systems of porphyrinoids give rise to characteristic spectroscopic features, particularly in UV-Vis absorption and fluorescence. The introduction of a central cobalt ion and alterations to the macrocycle during biosynthesis cause predictable shifts in these properties.

UV-Visible (UV-Vis) Absorption Spectroscopy